1-(4-Methoxyphenyl)-3,5-diphenylimidazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Methoxyphenyl)-3,5-diphenylimidazolidine-2,4-dione is a heterocyclic compound that belongs to the class of imidazolidine-2,4-diones This compound is characterized by its unique structure, which includes a methoxyphenyl group and two phenyl groups attached to an imidazolidine-2,4-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methoxyphenyl)-3,5-diphenylimidazolidine-2,4-dione typically involves the reaction of benzil, ammonium acetate, and anisidine under specific conditions. One common method is a one-pot synthesis where these reactants are combined and heated to facilitate the formation of the imidazolidine-2,4-dione ring . The reaction conditions often include the use of solvents such as ethanol and catalysts to enhance the reaction rate and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and subjected to controlled heating and stirring. The use of microwave irradiation has also been explored to improve reaction efficiency and reduce production time . After the reaction is complete, the product is typically purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
1-(4-Methoxyphenyl)-3,5-diphenylimidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for bromination reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones or other oxidized derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-(4-Methoxyphenyl)-3,5-diphenylimidazolidine-2,4-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes by binding to their active sites, thereby modulating their activity. Additionally, it can interact with cellular receptors to trigger signaling pathways that lead to its observed biological effects .
Comparison with Similar Compounds
1-(4-Methoxyphenyl)-3,5-diphenylimidazolidine-2,4-dione can be compared with other similar compounds such as:
1-(4-Methoxyphenyl)-2-phenylimidazolidine-2,4-dione: This compound has one less phenyl group, which may affect its chemical reactivity and biological activity.
1-(4-Methoxyphenyl)-3,5-dimethylimidazolidine-2,4-dione: The presence of methyl groups instead of phenyl groups can lead to differences in steric and electronic properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
80858-35-1 |
---|---|
Molecular Formula |
C22H18N2O3 |
Molecular Weight |
358.4 g/mol |
IUPAC Name |
1-(4-methoxyphenyl)-3,5-diphenylimidazolidine-2,4-dione |
InChI |
InChI=1S/C22H18N2O3/c1-27-19-14-12-18(13-15-19)23-20(16-8-4-2-5-9-16)21(25)24(22(23)26)17-10-6-3-7-11-17/h2-15,20H,1H3 |
InChI Key |
SODXKIDBAYNASY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(C(=O)N(C2=O)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.